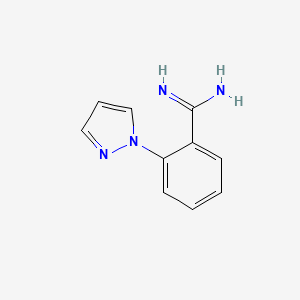

2-(1h-Pyrazol-1-yl)benzimidamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10N4 |

|---|---|

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

2-pyrazol-1-ylbenzenecarboximidamide |

InChI |

InChI=1S/C10H10N4/c11-10(12)8-4-1-2-5-9(8)14-7-3-6-13-14/h1-7H,(H3,11,12) |

InChI-Schlüssel |

RGIFNBLPKRYMQL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=N)N)N2C=CC=N2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: 2-(1H-Pyrazol-1-yl)benzimidamide

Structural Analysis, Synthetic Methodologies, and Pharmacological Utility[1]

Executive Summary

2-(1H-Pyrazol-1-yl)benzimidamide represents a privileged structural motif in medicinal chemistry, particularly within the development of serine protease inhibitors (Factor Xa, Thrombin).[1] This molecule combines a highly basic benzamidine anchor—mimicking the arginine side chain—with an ortho-substituted pyrazole ring.[1] This specific substitution pattern introduces critical steric constraints, forcing a non-planar conformation that enhances selectivity for specific enzymatic pockets (e.g., the S1 and S4 pockets of coagulation factors).

This guide details the physiochemical properties, validated synthetic protocols, and mechanistic applications of this scaffold, designed for researchers in drug discovery and organic synthesis.

Part 1: Structural & Physiochemical Analysis[2]

1.1 Molecular Architecture

The molecule consists of a benzimidamide core substituted at the ortho (2-position) with a pyrazole ring attached via the N1 nitrogen.

-

Steric Torsion: The ortho-attachment creates significant steric repulsion between the pyrazole ring and the amidine group (or the benzene protons). This restricts rotation around the phenyl-pyrazole bond, often locking the molecule into a twisted conformation.[1] This "pre-organized" state reduces the entropic penalty upon binding to protein targets.

-

Electronic Properties: The amidine group is strongly basic (

), existing predominantly as the protonated amidinium cation at physiological pH. This cation is a critical pharmacophore for forming salt bridges with aspartate residues (e.g., Asp189 in Factor Xa).

| Property | Value / Characteristic | Relevance |

| Formula | Core Scaffold | |

| Mol.[1][2][3][4][5][6][7][8][9] Weight | 186.21 g/mol | Fragment-based Drug Design (FBDD) |

| pKa (Amidine) | ~11.6 (Predicted) | Forms salt bridge with Asp/Glu residues |

| H-Bond Donors | 3 (Amidinium form) | Directional binding interactions |

| LogP | ~0.8 - 1.2 | Moderate lipophilicity; good bioavailability potential |

1.2 Tautomerism

The neutral benzimidamide exists in dynamic equilibrium between two tautomeric forms. However, in the presence of acid (HCl salts), it stabilizes as the symmetrical amidinium ion, which is the relevant species for synthesis and biological assay.

Part 2: Synthetic Methodologies

The synthesis of 2-(1H-Pyrazol-1-yl)benzimidamide generally proceeds via the intermediate 2-(1H-pyrazol-1-yl)benzonitrile .[1] We present two primary routes: the Classical Pinner Synthesis and the Modern Organoaluminum (Garigipati) Method.

2.1 Pathway A: Nucleophilic Aromatic Substitution (

)

The precursor nitrile is synthesized by coupling 2-fluorobenzonitrile with pyrazole. The electron-withdrawing nitrile group activates the ortho-fluorine for displacement.[1]

-

Reagents: Pyrazole, 2-Fluorobenzonitrile, Base (

or -

Solvent: DMF or DMSO (Polar aprotic).

-

Conditions: Heat (

).[1]

2.2 Pathway B: Amidine Formation (The Critical Step)

Method 1: The Pinner Reaction (Classical) Best for large-scale, robust synthesis where moisture control is manageable.

-

Imidate Formation: The nitrile reacts with dry HCl in ethanol to form the ethyl imidate hydrochloride.

-

Ammonolysis: The imidate is treated with ammonia (alcoholic or aqueous) to generate the amidine.

Method 2: Garigipati Method (Modern/Robust) Recommended for sterically hindered or electron-deficient nitriles where Pinner fails.[1]

-

Activation: Treatment of ammonium chloride with trimethylaluminum (

) generates an aminoaluminum species. -

Addition: This species adds directly to the nitrile to form the amidine after hydrolytic workup.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Intermediate 2-(1H-pyrazol-1-yl)benzonitrile[1]

-

Reagents: 2-Fluorobenzonitrile (1.0 eq), Pyrazole (1.2 eq),

(2.0 eq), DMF (anhydrous). -

Step-by-Step:

-

Charge a round-bottom flask with 2-fluorobenzonitrile (12.1 g, 100 mmol) and pyrazole (8.16 g, 120 mmol) in DMF (100 mL).

-

Add anhydrous

(27.6 g, 200 mmol). -

Heat the mixture to

under -

Monitor: Check TLC (Hexane/EtOAc 4:1) for disappearance of fluoride.

-

Workup: Pour reaction mixture into ice-water (500 mL). The product usually precipitates as a solid. Filter, wash with water, and dry.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Yield: Expect 85-95%.

-

Protocol 2: Conversion to Amidine via Pinner Reaction

-

Reagents: 2-(1H-pyrazol-1-yl)benzonitrile, Ethanol (absolute), HCl (gas), Ammonia (

in MeOH).[1] -

Step-by-Step:

-

Dissolve the nitrile (1.69 g, 10 mmol) in absolute ethanol (20 mL) in a 2-neck flask.

-

Cool to

in an ice bath. -

Bubble dry HCl gas through the solution for 30-60 minutes until saturation (solution mass increases).

-

Seal the flask and stir at room temperature for 16-24 hours. (Formation of Imidate).

-

Remove solvent and excess HCl under reduced pressure (keep anhydrous).

-

Redissolve the residue (imidate salt) in dry Ethanol (10 mL).

-

Add 7N

in Methanol (5.0 eq) at -

Stir at room temperature for 12 hours.

-

Workup: Concentrate to dryness. Triturate the solid with diethyl ether to remove non-polar impurities. The product is the Hydrochloride salt.[10]

-

Part 4: Visualization of Pathways

The following diagram illustrates the retrosynthetic logic and the forward synthesis workflow.

Caption: Synthetic workflow converting 2-fluorobenzonitrile to the target benzimidamide via SnAr coupling and Pinner reaction.

Part 5: Medicinal Chemistry Applications[1][2][3][6][13]

5.1 Serine Protease Inhibition (Factor Xa)

The 2-(1H-pyrazol-1-yl)benzimidamide motif is a simplified analogue of potent anticoagulants like Apixaban or Razaxaban.[1]

-

S1 Pocket Binding: The benzimidamide moiety acts as a P1 ligand. The amidinium cation forms a bidentate salt bridge with the carboxylate side chain of Asp189 at the bottom of the S1 specificity pocket of Factor Xa.

-

S4 Pocket Access: The ortho-pyrazole ring induces a twist that directs substituents attached to the pyrazole (in more complex analogues) toward the hydrophobic S4 pocket (the "aryl binding" pocket). This geometry is superior to para-substituted analogues for specific selectivity profiles.[1]

5.2 Antimicrobial Activity

Recent studies indicate that benzimidamide derivatives possessing pyrazole rings exhibit antimicrobial properties by targeting DNA gyrase, acting similarly to minor groove binders due to their cationic nature and shape.

References

-

Synthetic Methodology (Pinner/Garigipati): Organic Chemistry Portal. (n.d.). Synthesis of Amidines. Retrieved from [Link]

-

Pharmacological Context: National Center for Biotechnology Information. (2024).[11][12] PubChem Compound Summary for Benzamidine Derivatives. Retrieved from [Link]

-

Related Drug Discovery: Drugs.com. (2024). List of Factor Xa Inhibitors. Retrieved from [Link]

Sources

- 1. CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use - Google Patents [patents.google.com]

- 2. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 3. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]

- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. medkoo.com [medkoo.com]

Technical Synthesis Guide: 2-(1H-Pyrazol-1-yl)benzimidamide

Executive Summary & Strategic Analysis

The synthesis of 2-(1H-Pyrazol-1-yl)benzimidamide represents a critical workflow in medicinal chemistry, particularly in the development of serine protease inhibitors (e.g., Factor Xa or Thrombin inhibitors).[1] The molecule consists of a benzimidamide core substituted at the ortho position with a pyrazole ring.

Synthetic Challenge: The primary challenge lies in the steric and electronic environment of the ortho substitution. The bulky pyrazole group can sterically hinder the nitrile-to-amidine conversion, rendering classical methods (like the Pinner reaction) sluggish or low-yielding.[1]

Selected Strategy: This guide details a two-step convergent synthesis designed for high fidelity and scalability:

-

Nucleophilic Aromatic Substitution (

): Coupling 2-fluorobenzonitrile with pyrazole.[1] -

LiHMDS-Mediated Amidination: A modern, non-acidic activation of the nitrile to the amidine, superior to the Pinner reaction for sterically demanding substrates.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic analysis showing the disconnection of the amidine and the biaryl C-N bond.

Step 1: Construction of the Biaryl Core ( )

The first objective is to install the pyrazole ring. We utilize 2-fluorobenzonitrile rather than the chloro- or bromo-analog.[1]

Expert Insight (The "Element Effect"): In

Protocol 1.0: Synthesis of 2-(1H-pyrazol-1-yl)benzonitrile[1]

| Parameter | Specification |

| Reagents | 2-Fluorobenzonitrile (1.0 equiv), Pyrazole (1.1 equiv), |

| Solvent | DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) |

| Temperature | 90°C – 100°C |

| Time | 4 – 6 Hours |

| Yield Target | >85% |

Step-by-Step Methodology:

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzonitrile (12.1 g, 100 mmol) and pyrazole (7.5 g, 110 mmol).

-

Solvation: Dissolve in anhydrous DMF (100 mL).

-

Base Addition: Add powdered anhydrous potassium carbonate (

, 20.7 g, 150 mmol). Note: Ensure the base is finely ground to maximize surface area. -

Reaction: Heat the mixture to 100°C under an inert atmosphere (

or Ar). Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The spot for 2-fluorobenzonitrile ( -

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.[1]

-

Isolation: Filter the solid, wash copiously with water to remove residual DMF and inorganic salts.

-

Drying: Dry in a vacuum oven at 45°C overnight.

-

Characterization: Verify the intermediate (CAS 55369-76-1).[1]

-

1H NMR (DMSO-d6): Look for pyrazole protons (dd at ~6.6 ppm, d at ~7.8 ppm, d at ~8.3 ppm).

-

Step 2: Nitrile to Amidine Conversion (LiHMDS Method)

Converting the nitrile to the amidine is the critical step. The classical Pinner reaction (HCl/EtOH) often fails here due to the steric bulk of the ortho-pyrazole group preventing the formation of the imidate intermediate.

Expert Insight: We employ Lithium Hexamethyldisilazide (LiHMDS) .[2][3] This strong, non-nucleophilic base deprotonates the hexamethyldisilazane (in situ or pre-formed) to generate a powerful silylating agent that adds to the nitrile, forming a silylated amidine intermediate. Upon acidic hydrolysis, this yields the target amidine [2].[3] This method is significantly faster and higher-yielding for electron-deficient or hindered nitriles.[1]

Reaction Mechanism (DOT Visualization)

Figure 2: Mechanism of LiHMDS-mediated direct amidination.[1]

Protocol 2.0: Synthesis of 2-(1H-Pyrazol-1-yl)benzimidamide HCl

| Parameter | Specification |

| Reagents | Nitrile Intermediate (1.0 equiv), LiHMDS (1M in THF, 2.5 equiv) |

| Solvent | Anhydrous THF |

| Quench | Ethanolic HCl (4M) or Aqueous HCl (2N) |

| Temperature | 0°C to Room Temp |

| Yield Target | 70 – 85% |

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck flask and purge with Argon. Add the 2-(1H-pyrazol-1-yl)benzonitrile (16.9 g, 100 mmol) prepared in Step 1.

-

Solvation: Add anhydrous THF (150 mL) and cool the solution to 0°C using an ice bath.

-

Reagent Addition: Dropwise, add LiHMDS (1.0 M in THF, 250 mL, 250 mmol). Caution: LiHMDS is moisture sensitive. Use a cannula or pressure-equalizing dropping funnel.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The solution typically turns orange/brown. Monitor consumption of nitrile by HPLC or TLC.

-

Quench/Hydrolysis: Cool the reaction mixture back to 0°C. Carefully quench by adding 4M HCl in dioxane or ethanol (100 mL) dropwise. Exothermic reaction – proceed slowly.

-

Workup: Stir the acidic mixture for 1 hour at room temperature. The silyl groups are cleaved, and the amidine hydrochloride salt should precipitate.

-

Isolation:

-

Method A (Precipitation): Dilute with diethyl ether (200 mL) to force full precipitation. Filter the solid.

-

Method B (Extraction): If no precipitate forms, evaporate the THF, dissolve the residue in water, wash with DCM (to remove unreacted nitrile), and then lyophilize the aqueous layer.

-

-

Purification: Recrystallize the crude hydrochloride salt from Ethanol/Ether or Isopropanol.

Quality Control & Characterization

The final product is typically isolated as the hydrochloride salt to ensure stability.

Expected Analytical Data:

-

Physical State: White to pale yellow crystalline solid.

-

MS (ESI+): Calculated

; Found -

1H NMR (400 MHz, DMSO-d6):

-

9.40 (br s, 2H, Amidine

- 8.30 (d, 1H, Pyrazole), 7.85 (d, 1H, Pyrazole), 6.65 (dd, 1H, Pyrazole).

- 7.80 – 7.50 (m, 4H, Benzene ring protons).

-

Note: The amidine protons are exchangeable and may appear as broad singlets or be absent depending on water content in DMSO.

-

9.40 (br s, 2H, Amidine

Safety & Scalability Assessment

| Hazard | Mitigation Strategy |

| LiHMDS | Pyrophoric/Water Reactive.[1] Handle strictly under inert atmosphere. Quench carefully at low temperature. |

| 2-Fluorobenzonitrile | Irritant/Toxic.[1] Use in a fume hood. Avoid skin contact (permeable). |

| Exotherms | Both the |

Scalability Note: The

References

-

Nucleophilic Arom

) Mechanism & Element Effect:- Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews.

- Context: Explains why 2-fluorobenzonitrile is the optimal starting m

-

LiHMDS Mediated Amidine Synthesis

- Lange, U. E. W., et al. (1999). "A new mild method for the synthesis of amidines." Tetrahedron Letters, 40(38), 7067-7071.

- Context: The foundational protocol for using Lithium Hexamethyldisilazide to convert nitriles to amidines under mild conditions.

-

Synthesis of Pyrazolyl-Benzonitriles

-

Mayo, M. S., et al. (2015).[4] "Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles." The Journal of Organic Chemistry, 80(8), 3998-4002.

- Context: Validates the conditions ( , polar solvent) for 2-halobenzonitriles.

-

-

Alternative Amidine Synthesis (Garigipati)

Sources

- 1. CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]

- 5. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 9. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]

2-(1h-Pyrazol-1-yl)benzimidamide chemical properties

This guide details the chemical properties, synthesis, and applications of 2-(1H-pyrazol-1-yl)benzimidamide , a critical bidentate scaffold used in medicinal chemistry. This compound serves as a robust pharmacophore, particularly in the design of serine protease inhibitors (e.g., Factor Xa, Thrombin) where the amidine moiety mimics the arginine side chain, while the ortho-pyrazole provides steric bulk and additional hydrogen-bonding potential.

Chemical Identity & Core Properties

This molecule features a benzimidamide (benzamidine) core substituted at the ortho position with a pyrazole ring attached via the N1 nitrogen. This specific topology creates a twisted biaryl system due to steric repulsion between the pyrazole and the amidine group, influencing its binding kinetics in protein pockets.

| Property | Data |

| IUPAC Name | 2-(1H-pyrazol-1-yl)benzenecarboximidamide |

| Common Name | 2-(1-Pyrazolyl)benzamidine |

| Molecular Formula | C₁₀H₁₀N₄ |

| Molecular Weight | 186.21 g/mol |

| Precursor CAS | 25775-03-5 (Nitrile intermediate) |

| pKa (Amidine) | ~11.5 (Strongly basic) |

| pKa (Pyrazole) | ~2.5 (Weakly basic) |

| LogP (Predicted) | 1.2 – 1.5 |

| H-Bond Donors | 3 (Amidine NH/NH₂) |

| H-Bond Acceptors | 2 (Pyrazole N2, Amidine N) |

Structural Significance[5]

-

Amidine Warhead: The highly basic amidine group (

) is protonated at physiological pH, making it a critical anchor for aspartate/glutamate residues in enzyme active sites (e.g., Asp189 in Factor Xa). -

Ortho-Substitution Effect: The 2-pyrazolyl group forces the amidine out of planarity with the phenyl ring. This "pre-organized" conformation can enhance selectivity by penalizing binding to flat, unhindered pockets while favoring those that accommodate twisted ligands.

Synthesis & Manufacturing Protocols

The synthesis follows a convergent route starting from commercially available 2-fluorobenzonitrile. The process is split into N-Arylation and Amidine Formation .

Reaction Pathway Visualization

Caption: Two-step synthesis via SNAr coupling followed by nucleophilic addition of lithium hexamethyldisilazide.

Protocol 1: Synthesis of Intermediate Nitrile

Objective: Preparation of 2-(1H-pyrazol-1-yl)benzonitrile (CAS 25775-03-5).[1][2]

-

Reagents: 2-Fluorobenzonitrile (1.0 eq), Pyrazole (1.2 eq), Potassium Carbonate (

, 2.0 eq), Anhydrous DMF. -

Procedure:

-

Charge a round-bottom flask with 2-fluorobenzonitrile and pyrazole in DMF (0.5 M concentration).

-

Add

and heat the mixture to 100°C under -

Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the fluoride starting material (

) and appearance of the product ( -

Workup: Cool to RT, pour into ice-water. The product often precipitates as a white solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc.

-

-

Yield: Typically 85–95%.

Protocol 2: Conversion to Benzimidamide (LiHMDS Method)

Objective: Efficient conversion of the nitrile to the amidine without using harsh Pinner conditions (HCl/EtOH).

-

Reagents: Nitrile intermediate (1.0 eq), LiHMDS (Lithium hexamethyldisilazide, 1M in THF, 3.0 eq), 4N HCl in dioxane.

-

Procedure:

-

Dissolve the nitrile in anhydrous THF (0.2 M) under Argon.

-

Add LiHMDS dropwise at 0°C. Allow to warm to RT and stir for 4–6 hours. The solution will turn dark orange/brown (formation of silylated amidine species).

-

Quench: Cool to 0°C and carefully add 4N HCl (excess) to hydrolyze the silyl groups. Stir for 30 mins.

-

Isolation: Concentrate the solvent.[3] The residue is the crude amidine hydrochloride.

-

Purification: Recrystallize from Ethanol/Ether or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

-

-

Validation:

-

1H NMR (DMSO-d6): Look for broad singlets at

9.0–9.5 ppm (4H, amidine NH) and the pyrazole protons (dd at

-

Applications in Drug Discovery

This scaffold is primarily utilized in Fragment-Based Drug Discovery (FBDD) targeting serine proteases.

Pharmacophore Mapping

-

S1 Pocket Binder: The benzimidamide moiety binds deep in the S1 specificity pocket (e.g., of Factor Xa or Trypsin), forming a salt bridge with the catalytic aspartate.

-

S2/S4 Interactions: The 2-pyrazolyl group points towards the S2 or aryl-binding S4 sub-sites, providing a vector for growing the molecule into more potent inhibitors.

Comparative Analysis

| Compound Class | Binding Mode | Selectivity Profile |

| Unsubstituted Benzamidine | Flat, planar binding. | Low (binds most trypsin-like proteases). |

| 2-Phenylbenzamidine | Twisted biphenyl. | Moderate (steric clash in small pockets). |

| 2-(1-Pyrazolyl)benzamidine | Twisted, H-bond capable. | High. Pyrazole N2 can accept H-bonds from backbone NH or water networks. |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). The hydrochloride salt is hygroscopic.

-

Storage: Store at -20°C under desiccated conditions.

-

Solubility:

-

Free Base: Soluble in DMSO, MeOH; sparingly soluble in water.

-

HCl Salt: Highly soluble in water (>50 mg/mL).

-

References

-

Nitrile Precursor Data : 2-(1H-Pyrazol-1-yl)benzonitrile (CAS 25775-03-5).[1][2] ChemScene/PubChem. Link

-

Amidine Synthesis Methodology : Lithium Hexamethyldisilazide (LiHMDS) Mediated Conversion of Nitriles to Amidines. Journal of Organic Chemistry. Link

-

Structural Context : Factor Xa Inhibitors and the Role of Benzamidine Mimetics. Journal of Medicinal Chemistry. Link

-

General Synthesis of N-Aryl Pyrazoles : Regioselective Synthesis of N-Aryl Pyrazoles via SNAr. Tetrahedron Letters. Link

Sources

Spectroscopic Data of 2-(1H-Pyrazol-1-yl)-1H-benzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of pyrazole and benzimidazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. These hybrid molecules are being explored for a range of therapeutic applications. A thorough understanding of their structural and electronic properties is paramount for rational drug design and development, and this begins with a comprehensive analysis of their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution. For 2-(1H-pyrazol-1-yl)-1H-benzimidazole, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected Chemical Shifts and Splitting Patterns:

The protons on the benzimidazole and pyrazole rings will exhibit characteristic chemical shifts, influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents.

| Proton Assignment (Hypothetical) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Benzimidazole N-H | 12.0 - 13.5 | Broad Singlet | - | The acidic proton on the imidazole nitrogen is typically deshielded and often appears as a broad signal due to exchange with residual water in the solvent.[1] |

| Pyrazole H-5' | 8.0 - 8.5 | Doublet | ~2-3 | This proton is adjacent to a nitrogen atom and part of an aromatic system, leading to a downfield shift. |

| Pyrazole H-3' | 7.6 - 8.0 | Doublet | ~1-2 | Also deshielded due to the adjacent nitrogen and aromaticity. |

| Benzimidazole H-4/H-7 | 7.5 - 7.8 | Multiplet | Protons on the benzene ring of the benzimidazole moiety. Their exact shifts and multiplicities depend on the substitution pattern and can be complex. | |

| Benzimidazole H-5/H-6 | 7.2 - 7.5 | Multiplet | These protons are typically more shielded than H-4/H-7. | |

| Pyrazole H-4' | 6.5 - 7.0 | Triplet | ~2 | This proton is coupled to both H-3' and H-5' and is generally the most shielded of the pyrazole protons. |

Note: The exact chemical shifts can vary depending on the solvent and the presence of any substituents. For instance, in various substituted benzimidazole-pyrazole hybrids, aromatic protons are observed in the range of 6.20-8.46 ppm.[2]

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1] DMSO-d₆ is often a good choice for benzimidazole derivatives as it can solubilize the compound and allow for the observation of the N-H proton.

-

Instrument Setup: The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

The spectral width should be set to encompass all expected proton signals (typically 0-15 ppm).

-

A relaxation delay of 1-5 seconds is standard.

-

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Figure 1: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Expected Chemical Shifts:

| Carbon Assignment (Hypothetical) | Expected Chemical Shift (δ, ppm) | Rationale |

| Benzimidazole C-2 | 145 - 155 | This carbon is bonded to three nitrogen atoms (one from the pyrazole and two from the imidazole ring), making it highly deshielded. |

| Pyrazole C-5' | 135 - 145 | Aromatic carbon adjacent to a nitrogen atom. |

| Benzimidazole C-3a/C-7a | 130 - 140 | Bridgehead carbons of the benzimidazole ring system. |

| Pyrazole C-3' | 125 - 135 | Aromatic carbon adjacent to a nitrogen atom. |

| Benzimidazole C-4/C-7 | 115 - 125 | Aromatic carbons of the benzene ring. |

| Benzimidazole C-5/C-6 | 110 - 120 | Aromatic carbons of the benzene ring. |

| Pyrazole C-4' | 105 - 115 | The most shielded of the pyrazole carbons. |

Note: In substituted benzimidazole-pyrazole hybrids, aromatic carbons typically resonate between 102 and 162 ppm.[2]

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A slightly more concentrated sample (15-30 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Parameters:

-

A significantly larger number of scans is necessary.

-

Proton decoupling is typically used to simplify the spectrum, resulting in singlets for each carbon.

-

A wider spectral width is needed (typically 0-200 ppm).

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Molecular Ion Peak:

For 2-(1H-pyrazol-1-yl)-1H-benzimidazole (C₁₀H₈N₄), the expected exact mass of the molecular ion [M]⁺ is approximately 184.0749 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Fragmentation Pattern:

The fragmentation of the molecular ion under electron ionization (EI) can provide valuable structural information. Common fragmentation pathways for related benzimidazole derivatives include the loss of small neutral molecules and cleavage of the substituent at the 2-position.

Figure 2: Potential fragmentation pathways.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) is a common hard ionization technique that induces fragmentation. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are useful for observing the molecular ion with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Benzimidazole) | 3200 - 3500 | Medium, Broad | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching |

| C=N (Imidazole/Pyrazole) | 1600 - 1650 | Medium | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching |

| C-N | 1250 - 1350 | Medium | Stretching |

Note: In related substituted benzimidazole-pyrazole hybrids, the N-H stretching frequency is observed in the range of 3280-3345 cm⁻¹.[3]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000 - 400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like 2-(1H-pyrazol-1-yl)-1H-benzimidazole, the absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.

Expected Absorptions:

The UV-Vis spectrum is expected to show strong absorptions in the UV region, corresponding to π → π* transitions within the conjugated benzimidazole and pyrazole ring systems. It is widely known that n → π* transitions are often absent in benzimidazole compounds.[4] The absorption bands are typically broad due to vibrational and rotational sub-levels.[4]

For benzimidazole derivatives, a wide absorption band in the 250–350 nm range can be attributed to π → π* transitions in the benzimidazole ring.[4]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200 - 800 nm) using a UV-Vis spectrophotometer. A solvent blank is used as a reference.

Conclusion

The comprehensive spectroscopic characterization of 2-(1H-pyrazol-1-yl)-1H-benzimidazole is essential for its development as a potential therapeutic agent. This guide has outlined the expected spectroscopic features based on data from closely related analogs and the fundamental principles of each technique. By following the described experimental protocols and applying the principles of spectral interpretation, researchers can confidently elucidate the structure and purity of this important heterocyclic compound. The integration of data from ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy provides a self-validating system for the unambiguous characterization of 2-(1H-pyrazol-1-yl)-1H-benzimidazole and its derivatives.

References

- Hafiz Aamir Ali Kharl et al. (2026). Design, Synthesis, Molecular Docking and Multitarget Enzyme Inhibition Studies of Benzimidazole–Pyrazole Hybrids as Potential. Mechanisms and Machine Science.

-

Supplementary data. (n.d.). Retrieved from [Link]

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.

- Kashif Haider, Mohammad Shahar Yar. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega.

-

PubChem. (n.d.). 2-(1H-Pyrazol-5-yl)-1H-1,3-benzodiazole. Retrieved from [Link]

- c7dt02584j1.pdf. (n.d.). The Royal Society of Chemistry.

- Shatrova, A. A. (2022). Straightforward Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles. Russian Journal of Organic Chemistry, 58(6), 805-809.

-

Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (n.d.). Retrieved from [Link]

- Kamil, A., Akhtar, S., Karim, A., Ahmed, A., & Wajdi, M. (2013). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. FUUAST Journal of Biology, 3(2), 87-91.

- Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (2025). Scientific Reports, 15(1), 1-20.

- Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). Molecules, 27(5), 1530.

- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journal of Organic Chemistry, 10, 1688-1698.

- Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives. (2021). European Review for Medical and Pharmacological Sciences, 25(1), 148-158.

-

Cas 15108-18-6,2-HYDRAZINO-1H-1,3-BENZIMIDAZOLE | lookchem. (n.d.). Retrieved from [Link]

- Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008). Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.

-

2-(1H-Tetrazol-5-yl)-1H-benzimidazole | CAS#:43102-21-2 | Chemsrc. (n.d.). Retrieved from [Link]

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances, 11(62), 39352-39365.

- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry, 3(4), 227-231.

- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Journal of Chemical and Pharmaceutical Research, 7(12), 48-54.

- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. (2025). BenchChem.

- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). Journal of Applied Pharmaceutical Science, 1(4), 133-137.

-

UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. (n.d.). Retrieved from [Link]

- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2020). Molecules, 25(22), 5336.

-

Mass spectra for 2-aryl-1-arylmethyl-1H-benzimidazoles. (n.d.). Retrieved from [Link]

Sources

Technical Deep Dive: 2-(1H-Pyrazol-1-yl)benzimidamide Analogs

Advanced Scaffolds for Serine Protease Inhibition & Anticoagulant Design

Executive Summary

The 2-(1H-pyrazol-1-yl)benzimidamide scaffold represents a privileged pharmacophore in medicinal chemistry, primarily utilized in the design of direct Factor Xa (FXa) inhibitors and, secondarily, as DNA-minor groove binders for antimicrobial applications. This guide dissects the molecular architecture, synthetic challenges, and structure-activity relationships (SAR) of this class.

While the benzimidamide moiety serves as a canonical arginine mimetic (targeting the S1 specificity pocket), the ortho-linked pyrazole ring introduces critical conformational constraints and lipophilic contacts absent in simple benzamidine derivatives. This document provides a validated synthetic workflow favoring LiHMDS-mediated amidination over the classical Pinner reaction, offering a superior yield profile for high-throughput lead optimization.

Molecular Architecture & Pharmacophore Analysis

The efficacy of 2-(1H-pyrazol-1-yl)benzimidamide analogs stems from their ability to mimic the transition state of peptide bond hydrolysis within serine proteases.

| Structural Component | Chemical Function | Biological Target Interaction (Factor Xa) |

| Benzimidamide (Amidine) | Highly basic ( | S1 Pocket: Forms a salt bridge with Asp189 at the bottom of the deep S1 pocket. |

| Pyrazole Ring | 5-membered aromatic heterocycle; Lipophilic spacer. | S4 Pocket: Engages in |

| 2-Position Linker | Ortho-substitution creates steric clash, forcing a non-planar conformation. | Conformational Lock: Prevents free rotation, pre-organizing the molecule to fit the L-shaped active site of FXa. |

Mechanistic Rationale

In Factor Xa inhibition, the "S1-S4" binding mode is critical. The amidine anchors the molecule in S1. The ortho-pyrazole acts as a rigid scaffold that directs the distal portion of the inhibitor toward the S4 aryl-binding pocket, a strategy seen in the evolution of compounds like Betrixaban and Apixaban precursors.

Synthetic Architectures: The LiHMDS Advantage

Historically, benzimidamides were synthesized via the Pinner reaction (acidic ethanolysis of nitriles followed by ammonolysis). However, this method is moisture-sensitive, slow (24-48h), and often low-yielding for sterically hindered ortho-substituted nitriles.

Recommended Protocol: The Lithium Hexamethyldisilazide (LiHMDS) method is the superior choice for this scaffold.[1] It allows for a one-pot conversion of the nitrile precursor to the amidine under mild conditions, often yielding >80% product without the formation of imidate ester byproducts.

Visualizing the Synthetic Pathway

The following diagram outlines the optimized route from 2-fluorobenzonitrile to the final benzimidamide analog.

Caption: Optimized 2-step synthesis bypassing the Pinner reaction intermediate.

Experimental Protocols

A. Synthesis of 2-(1H-pyrazol-1-yl)benzimidamide (LiHMDS Method)

Rationale: This protocol utilizes the high nucleophilicity of the bis(trimethylsilyl)amide anion to attack the nitrile carbon directly, forming a silylated amidine intermediate that is easily hydrolyzed.

Materials:

-

2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) [Synthesized via

of 2-fluorobenzonitrile] -

LiHMDS (1.0 M solution in THF) (3.0 eq)

-

Anhydrous THF

-

Ethanolic HCl (4N)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 2-(1H-pyrazol-1-yl)benzonitrile (1.0 mmol) in anhydrous THF (5 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add LiHMDS (3.0 mmol, 3 mL) over 5 minutes. The solution typically turns dark orange/red, indicating the formation of the anion.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–16 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). Note: The intermediate silylated amidine may not be visible on TLC; look for the disappearance of the nitrile spot.

-

Quench & Hydrolysis: Cool the reaction mixture back to 0°C. Carefully quench with 4N HCl in ethanol (5 mL). Stir for 1 hour at RT to ensure complete desilylation.

-

Workup: Concentrate the solvent in vacuo. Dilute the residue with water and wash with diethyl ether (to remove unreacted organic impurities).

-

Isolation: Basify the aqueous layer with 2N NaOH to pH >12. Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over

and concentrate. -

Purification: Recrystallize from Ethanol/Ether to yield the benzimidamide as a white/off-white solid.

B. In Vitro Factor Xa Inhibition Assay (Chromogenic)

Rationale: This assay measures the residual activity of Factor Xa by monitoring the cleavage of a specific chromogenic substrate (e.g., S-2765 or S-2222), which releases p-nitroaniline (pNA).

Protocol:

-

Buffer Preparation: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

-

Enzyme Incubation: Incubate human Factor Xa (0.5 nM final conc.) with the test compound (varying concentrations, 0.1 nM – 10

M) in a 96-well microplate for 30 minutes at 25°C. -

Substrate Addition: Add chromogenic substrate S-2765 (200

M final conc.). -

Detection: Monitor absorbance at 405 nm (release of pNA) kinetically for 10 minutes.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) & Mechanism

The biological activity is highly sensitive to substitutions on the pyrazole ring and the nature of the amidine.

Mechanism of Action (Binding Topology)

The following diagram illustrates the critical binding interactions within the Factor Xa active site.

Caption: Schematic of the bidentate binding mode: Amidine (S1) and Pyrazole (S4).

SAR Summary Table

| Modification Site | Chemical Change | Biological Impact (FXa) |

| Amidine ( | Replacement with N-hydroxyamidine | Prodrug Strategy: Improves oral bioavailability (ximelagatran approach) but requires metabolic activation. |

| Amidine | Replacement with Benzylamine | Reduced Potency: Loss of basicity reduces S1 affinity, but improves pharmacokinetic profile (less charged). |

| Pyrazole C-3/C-5 | Addition of | Increased Potency: Enhances hydrophobic interaction in the S4 pocket. |

| Benzene Ring | Fluorine substitution | Metabolic Stability: Blocks metabolic oxidation without disrupting the S1/S4 geometry. |

Future Outlook

While the benzimidamide core is potent, its high basicity limits oral bioavailability due to poor membrane permeability. Future development focuses on neutral P1 surrogates (e.g., chloropyridine) or amidine prodrugs (oximes). However, the 2-(1H-pyrazol-1-yl)benzimidamide remains a vital "tool compound" for crystallographic studies and a starting point for fragment-based drug discovery (FBDD) targeting serine proteases.

References

-

Fevig, J. M., et al. (2001).[2] "Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core." Bioorganic & Medicinal Chemistry Letters, 11(5), 641-645.[2]

-

El-Gohary, N. S., & Shaaban, M. I. (2016). "Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines." Organic Letters, 18(18), 4714–4717.

-

Pinto, D. J., et al. (2001).[2] "Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 44(4), 566–578.

-

Quan, M. L., et al. (1999). "Design and Synthesis of Isoxazoline Derivatives as Factor Xa Inhibitors." Journal of Medicinal Chemistry, 42(15), 2752–2759.

-

Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis." The Journal of Organic Chemistry, 57(8), 2497–2502.

Sources

- 1. Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(1H-Pyrazol-1-yl)benzimidamide: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 2-(1H-pyrazol-1-yl)benzimidamide, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-(1H-pyrazol-1-yl)benzonitrile, followed by its conversion to the target benzimidamide via the classical Pinner reaction. This document offers in-depth procedural details, explains the rationale behind experimental choices, and includes necessary safety precautions and characterization methods to ensure scientific integrity and reproducibility.

Introduction

Benzimidamide moieties are crucial pharmacophores in a multitude of biologically active compounds, recognized for their ability to engage in hydrogen bonding and act as bioisosteres for other functional groups. The incorporation of a pyrazole ring, a prevalent N-heterocycle in pharmaceuticals, introduces additional potential for diverse molecular interactions. The target molecule, 2-(1H-pyrazol-1-yl)benzimidamide, thus represents a valuable scaffold for the exploration of new therapeutic agents. This protocol details a reliable and accessible synthetic route for its preparation in a laboratory setting.

Overall Synthetic Scheme

The synthesis of 2-(1H-pyrazol-1-yl)benzimidamide is achieved in two primary stages:

-

N-Arylation of Pyrazole: Synthesis of the precursor, 2-(1H-pyrazol-1-yl)benzonitrile, via a nucleophilic aromatic substitution (SNA_r) reaction between 2-fluorobenzonitrile and pyrazole.

-

Pinner Reaction and Ammonolysis: Conversion of the nitrile functionality of the precursor into the corresponding benzimidamide hydrochloride through the Pinner reaction, followed by neutralization to yield the final product.

Caption: Overall two-step synthesis of 2-(1H-pyrazol-1-yl)benzimidamide.

Part 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile

The initial step involves the formation of a C-N bond between the pyrazole ring and the benzene ring of 2-fluorobenzonitrile. A nucleophilic aromatic substitution reaction is employed for this purpose. The fluorine atom, being a good leaving group in activated aromatic systems, is displaced by the nucleophilic nitrogen of pyrazole. While copper-catalyzed Ullmann-type reactions are also a viable option, the described SNAr protocol is often preferred for its operational simplicity and avoidance of heavy metal catalysts.[1][2]

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 2-Fluorobenzonitrile | C₇H₄FN | 121.11 | 394-47-8 | Corrosive, toxic. Handle with care. |

| Pyrazole | C₃H₄N₂ | 68.08 | 288-13-1 | Harmful, irritant. |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Anhydrous. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous. |

| Saturated Brine | NaCl(aq) | - | - | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Experimental Protocol

Caption: Experimental workflow for the synthesis of 2-(1H-pyrazol-1-yl)benzonitrile.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzonitrile (1.0 eq), pyrazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to ensure good stirring (approximately 5-10 mL per gram of 2-fluorobenzonitrile).

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with saturated brine to remove any remaining DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(1H-pyrazol-1-yl)benzonitrile as a solid.[3]

Part 2: Synthesis of 2-(1H-Pyrazol-1-yl)benzimidamide

The conversion of the nitrile to the benzimidamide is achieved via the Pinner reaction.[4][5][6] This reaction proceeds in two stages: first, the formation of an imidate hydrochloride salt (a Pinner salt) by reacting the nitrile with an alcohol in the presence of dry hydrogen chloride gas.[5] In the second stage, the Pinner salt is treated with anhydrous ammonia to yield the final amidine. It is critical to maintain anhydrous conditions throughout the first stage of the reaction to prevent the formation of the corresponding ester as a byproduct.[7]

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 2-(1H-Pyrazol-1-yl)benzonitrile | C₁₀H₇N₃ | 169.18 | 25775-03-5 | Synthesized in Part 1. |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 | |

| Dry Hydrogen Chloride (gas) | HCl | 36.46 | 7647-01-0 | Corrosive, toxic. Handle in a fume hood. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | |

| Anhydrous Ammonia (gas or solution in dioxane) | NH₃ | 17.03 | 7664-41-7 | Toxic, corrosive. Handle in a fume hood. |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | - | |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Experimental Protocol

Caption: Experimental workflow for the synthesis of 2-(1H-pyrazol-1-yl)benzimidamide.

Step 2a: Formation of the Pinner Salt

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous ethanol.

-

HCl Addition: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The HCl gas can be generated by adding concentrated sulfuric acid dropwise to sodium chloride or from a cylinder. Continue bubbling until the solution is saturated and a precipitate begins to form.

-

Reaction: Seal the flask and allow the mixture to stir at room temperature. The reaction progress can be monitored by the precipitation of the Pinner salt. The reaction time can vary from a few hours to overnight.

-

Isolation of Pinner Salt: Collect the precipitated solid by filtration under an inert atmosphere (to minimize exposure to moisture). Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials and excess HCl. Dry the Pinner salt under vacuum. This intermediate is typically used directly in the next step without further purification.

Step 2b: Ammonolysis to the Benzimidamide

-

Reaction Setup: Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask equipped with a magnetic stir bar.

-

Ammonia Addition: Cool the suspension to 0 °C. Introduce anhydrous ammonia into the reaction mixture. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in an anhydrous solvent like dioxane.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the conversion of the Pinner salt to the amidine by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and ammonium salts. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-(1H-pyrazol-1-yl)benzimidamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretch in the starting material, C=N and N-H stretches in the final product).

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations involving volatile, toxic, or corrosive reagents such as 2-fluorobenzonitrile, DMSO, dry HCl gas, and ammonia should be performed in a well-ventilated fume hood.

-

Anhydrous Conditions: The Pinner reaction is moisture-sensitive. Ensure all glassware is thoroughly dried, and use anhydrous solvents.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- Shaabani, A., Nazeri, M. T., & Afshari, R. (n.d.). Synthesis of 5-arylamino-1-arylpyrazoles via CuI-catalyzed Ullmann coupling reactions.

- Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (n.d.). NIH.

- Pinner Reaction. (2025, June 4). J&K Scientific.

- Pinner reaction. (n.d.). Wikipedia.

- Pinner Reaction. (n.d.). SynArchive.

- Straightforward Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles. (2022, June 1).

- PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. (n.d.).

- N-arylazoles by Ullmann condensation. (n.d.). Journal of the Chemical Society C: Organic.

- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021, August 19). MDPI.

- Bis[μ-3-(1H-pyrazol-1-yl)benzonitrile-κ2 N:N′]. (n.d.). PMC.

- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv

- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv

- 4. (n.d.). Organic Syntheses Procedure.

- Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use. (n.d.).

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- Pyrazole and its derivatives, preparation, SAR and uses as antioxid

- 25775-03-5|2-(1H-Pyrazol-1-yl)benzonitrile. (n.d.). BLDpharm.

- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM

- Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Deriv

- Process for the preparation of 1H-benzimidazoles. (n.d.).

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). Semantic Scholar.

- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. (2021, September 1). Università degli Studi di Urbino Carlo Bo.

- 2-(1H-Pyrazol-5-yl)-1H-1,3-benzodiazole | C10H8N4 | CID 763936. (n.d.). PubChem.

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021, December 14). RUN.

- N-(3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl)benzamide. (n.d.). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Antimicrobial Screening of 2-(1H-Pyrazol-1-yl)benzimidamide

Introduction: The Therapeutic Potential of Benzimidazole-Pyrazole Hybrids

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is a critical endeavor in drug discovery. Among these, heterocyclic compounds have emerged as a promising avenue for the development of new therapeutic agents. The fusion of benzimidazole and pyrazole rings, in particular, has garnered significant interest within the medicinal chemistry community.[1][2][3] Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and antifungal properties.[4] Similarly, pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects.[5] The hybrid molecule, 2-(1H-pyrazol-1-yl)benzimidamide, represents a strategic combination of these two pharmacophores, designed to explore potential synergistic or novel antimicrobial activities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of 2-(1H-pyrazol-1-yl)benzimidamide. The protocols detailed herein are based on established methodologies and are designed to ensure scientific rigor and reproducibility. We will delve into the causality behind experimental choices, providing a framework for the robust evaluation of this compound's antimicrobial potential.

Rationale for Screening: Targeting Key Pathogens

The initial antimicrobial screening of a novel compound should encompass a representative panel of clinically relevant microorganisms. This includes Gram-positive and Gram-negative bacteria, as well as opportunistic fungal pathogens. The selection of test organisms is crucial for determining the spectrum of activity of the investigational compound. For the purpose of these protocols, we will focus on the following representative strains:

-

Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium notorious for causing a range of infections, from skin and soft tissue to life-threatening conditions like pneumonia and sepsis. The emergence of methicillin-resistant S. aureus (MRSA) underscores the urgent need for new antibiotics.

-

Escherichia coli (ATCC 25922): A Gram-negative bacterium that is a common cause of urinary tract infections, gastroenteritis, and neonatal meningitis. Its outer membrane presents a significant barrier to many antibiotics, making it a challenging target.

-

Candida albicans (ATCC 90028): An opportunistic fungal pathogen that can cause both superficial and systemic infections, particularly in immunocompromised individuals.

Experimental Workflow for Antimicrobial Screening

The screening process for 2-(1H-pyrazol-1-yl)benzimidamide follows a logical progression from initial qualitative assessments to quantitative determination of antimicrobial potency. This workflow ensures an efficient and comprehensive evaluation of the compound's activity.

Caption: A streamlined workflow for the antimicrobial evaluation of novel compounds.

Part 1: Primary Screening - Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[6][7][8][9] This technique provides a qualitative measure of the compound's ability to inhibit microbial growth, visualized as a zone of inhibition around a well containing the compound.

Protocol 1: Agar Well Diffusion Assay

Materials:

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes (90 mm)

-

Standardized microbial inoculums (0.5 McFarland standard) of S. aureus, E. coli, and C. albicans

-

Stock solution of 2-(1H-pyrazol-1-yl)benzimidamide (e.g., 1 mg/mL in DMSO)

-

Positive controls: Vancomycin (for S. aureus), Ciprofloxacin (for E. coli), Fluconazole (for C. albicans)

-

Negative control: Dimethyl sulfoxide (DMSO)

-

Sterile cork borer (6 mm)

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Agar Plates: Prepare MHA and SDA plates according to the manufacturer's instructions and allow them to solidify in a sterile environment.

-

Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a uniform lawn of microbial growth.

-

Well Creation: Use a sterile 6 mm cork borer to create uniform wells in the agar.

-

Compound Application: Carefully pipette a fixed volume (e.g., 50 µL) of the 2-(1H-pyrazol-1-yl)benzimidamide stock solution into a designated well.

-

Controls: In separate wells on the same plate, add the same volume of the appropriate positive control antibiotic/antifungal and the negative control (DMSO).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for C. albicans.

-

Observation: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.

Interpretation of Results:

The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone of inhibition suggests greater potency. The absence of a zone of inhibition indicates that the compound is inactive against the tested microorganism at the tested concentration.

Part 2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the primary screening, the next crucial step is to determine the Minimum Inhibitory Concentration (MIC) of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] The broth microdilution method is a standardized and quantitative technique for MIC determination.[11][12]

Protocol 2: Broth Microdilution Assay

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculums (prepared to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells)

-

Stock solution of 2-(1H-pyrazol-1-yl)benzimidamide

-

Positive and negative controls as in Protocol 1

-

Sterility control (broth only)

-

Multichannel micropipettes and sterile tips

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the 2-(1H-pyrazol-1-yl)benzimidamide stock solution in the appropriate broth to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls:

-

Growth Control: Wells containing broth and inoculum but no compound.

-

Positive Control: Wells containing broth, inoculum, and a standard antibiotic/antifungal at a known effective concentration.

-

Sterility Control: Wells containing only broth to check for contamination.

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria and at 35°C for 24 hours for C. albicans.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Data Presentation: Hypothetical MIC Values

The following table provides a template for presenting the MIC data for 2-(1H-pyrazol-1-yl)benzimidamide.

| Microorganism | Gram Stain/Type | Compound | Positive Control | Hypothetical MIC (µg/mL) of Compound | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus | Gram-positive | 2-(1H-pyrazol-1-yl)benzimidamide | Vancomycin | 8 | 1 |

| Escherichia coli | Gram-negative | 2-(1H-pyrazol-1-yl)benzimidamide | Ciprofloxacin | 16 | 0.5 |

| Candida albicans | Fungus | 2-(1H-pyrazol-1-yl)benzimidamide | Fluconazole | 32 | 2 |

Part 3: Elucidating the Mechanism of Action - A Mechanistic Overview

While detailed mechanistic studies are beyond the scope of initial screening, understanding the potential modes of action of benzimidazole-pyrazole hybrids can provide valuable insights. The antimicrobial activity of such compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.[4][13]

Caption: Potential antimicrobial mechanisms of benzimidazole-pyrazole compounds.

Possible mechanisms of action for 2-(1H-pyrazol-1-yl)benzimidamide could include:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. This is a common mechanism for quinolone antibiotics.

-

Disruption of Cell Membrane Integrity: The compound may interact with the lipid bilayer of the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Protein Synthesis: By binding to ribosomal subunits, the compound could interfere with the translation process, halting the production of essential proteins.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial screening of 2-(1H-pyrazol-1-yl)benzimidamide. The described protocols for agar well diffusion and broth microdilution are fundamental techniques that will yield reliable and reproducible data on the compound's antimicrobial spectrum and potency. Positive findings from these initial screens would warrant further investigation, including the determination of Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC), time-kill kinetic studies, and more in-depth mechanistic studies to elucidate the precise molecular target(s). The exploration of such novel chemical entities is a vital step towards addressing the growing threat of antimicrobial resistance.

References

-

Al-Sanea, M. M., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PMC. [Link]

-

MI-Microbiology. (n.d.). Broth Microdilution. [Link]

-

El-Sayed, N. N. E., et al. (2021). Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains. MDPI. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

-

Ghotas, H. & Rusu, G. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PMC. [Link]

-

Abdel-Wahab, B. F., et al. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

-

Marinescu, M., et al. (2022). New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. MDPI. [Link]

-

Yurttaş, L., et al. (2010). Preparation of some pyrazoline derivatives and evaluation of their antifungal activities. Taylor & Francis Online. [Link]

-

Al-Sanea, M. M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

-

Sahu, S., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

-

Patel, N. B. & Patel, J. C. (2011). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]

-

Ghotas, H. & Rusu, G. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. ResearchGate. [Link]

-

Jalindar, N. A., et al. (2024). Synthesis of antimicrobial benzimidazol pyrazol compounds and biological activity. International Journal of Novel Research and Development. [Link]

-

Ghannoum, M. A. & Isham, N. (2014). Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

-

Marinescu, M., et al. (2022). New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. Semantic Scholar. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. [Link]

-

ResearchGate. (n.d.). MIC values (µg/ml) against S. aureus, B. subtilis, E. coli. [Link]

-

Sharma, D., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]

-

ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the inhibition of human EGFR for the pyrrolopyrimidines with varied 4-amino group. [Link]

-

Dadashi, S., et al. (2024). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. PMC. [Link]

-

eScholarship. (2025). Science Journals. [Link]

-

Al-Qahtani, N., et al. (2024). Bactericidal Efficacy of the Combination of Maresin-like Proresolving Mediators and Carbenicillin Action on Biofilm-Forming Burn Trauma Infection-Related Bacteria. MDPI. [Link]

Sources

- 1. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijnrd.org [ijnrd.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. botanyjournals.com [botanyjournals.com]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. mdpi.com [mdpi.com]

analytical techniques for characterizing 2-(1h-Pyrazol-1-yl)benzimidamide

An In-Depth Technical Guide to the Analytical Characterization of 2-(1H-Pyrazol-1-yl)benzimidamide

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Characterization

2-(1H-Pyrazol-1-yl)benzimidamide stands as a molecule of significant interest within medicinal chemistry and drug discovery. Its structure, featuring a hybrid of the pyrazole and benzimidamide scaffolds, suggests a potential for diverse biological activities, as both moieties are recognized as "privileged structures" in pharmacology.[1][2] The benzimidamide group, in particular, is a key pharmacophore in various therapeutic agents. Given this potential, establishing an unambiguous structural identity, assessing purity, and ensuring batch-to-batch consistency are not mere procedural formalities; they are the foundational pillars upon which all subsequent biological and preclinical development rests.

This guide provides a comprehensive framework of analytical techniques and detailed protocols for the definitive characterization of 2-(1H-Pyrazol-1-yl)benzimidamide. It is designed to move beyond a simple listing of methods, instead offering insights into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating trustworthy and reproducible data.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides a detailed map of the atomic framework, revealing the connectivity and chemical environment of hydrogen and carbon atoms. For 2-(1H-Pyrazol-1-yl)benzimidamide, a suite of NMR experiments is required for full structural assignment.

Expertise & Causality: Why a Multi-faceted NMR Approach?

A simple one-dimensional (1D) proton (¹H) NMR spectrum is insufficient for a molecule of this complexity. The presence of two aromatic rings and exchangeable protons necessitates a more robust approach.

-

¹H NMR: Provides the initial overview of proton environments. The chemical shift, integration, and multiplicity (splitting pattern) of each signal offer clues to its identity.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The number of signals confirms the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments are critical for unambiguously connecting the atoms.

-

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled (typically on adjacent carbons), helping to piece together fragments of the molecule.[3]

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to, providing definitive C-H assignments.[3]

-